

A Historical Risk-Benefit Analysis of Co-proxamol: Efficacy vs. Toxicity

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Compound of Interest

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed risk-benefit analysis of **co-proxamol** (dextropropoxyphene and paracetamol) within its historical context, comparing its performance against relevant alternatives. The focus is on providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and drug development professionals in understanding the trajectory of this combination analgesic, from widespread use to its eventual withdrawal in many countries due to safety concerns.

Introduction: The Rise and Fall of a Combination Analgesic

Co-proxamol, a combination of the weak opioid dextropropoxyphene and paracetamol, was introduced for the management of mild to moderate pain.[1] Patented in 1955, it became a widely prescribed analgesic.[2] However, concerns over its safety profile, particularly its toxicity in overdose, began to mount over the decades.[3][4][5] In 2005, the UK's Medicines and Healthcare products Regulatory Agency (MHRA) announced the phased withdrawal of **co-proxamol**, citing that the benefits did not outweigh the risks.[1][5] The primary justifications for this decision were the high number of suicides and accidental deaths associated with **co-proxamol** overdose and evidence suggesting it was no more effective than paracetamol used at an optimal dose.[1][4][5]

Quantitative Comparison: Risk vs. Benefit

The central conflict in the history of **co-proxamol** is the balance between its analgesic efficacy and its significant risk of fatality in overdose. The following tables present a quantitative summary of this risk-benefit profile compared to its alternatives.

Analgesic Efficacy

Studies have shown that the addition of dextropropoxyphene to paracetamol offers minimal additional analgesic benefit for moderate pain.^[6] A systematic review of 26 randomised controlled trials involving 2,231 patients found only a small, non-significant increase in pain relief compared to paracetamol alone.^[6]

Analgesic	Metric	Value	Interpretation
Co-proxamol vs. Paracetamol	Response Rate Ratio[6]	1.05 (95% CI: 0.8 to 1.3)	The response rate for pain relief with co-proxamol was only 5% higher than with paracetamol alone, a statistically non-significant difference.
Difference in Pain Intensity[6]	7.3% (95% CI: -0.2 to 14.9)	Co-proxamol showed a very small, non-significant improvement in pain intensity over paracetamol alone.	
Paracetamol (1000 mg) vs. Placebo	Number Needed to Treat (NNT)[7]	3.6 (95% CI: 3.0 to 4.4)	For every 3.6 patients treated with paracetamol, one will experience at least 50% pain relief who would not have with a placebo.
Co-codamol (60mg/1000mg) vs. Placebo	Number Needed to Treat (NNT)[7]	3.1 (95% CI: 2.6 to 3.8)	For every 3.1 patients treated with this dose of co-codamol, one will experience at least 50% pain relief who would not have with a placebo, indicating slightly higher efficacy than paracetamol alone.

Table 1: Comparative Analgesic Efficacy. Data from systematic reviews of randomised controlled trials in acute postoperative pain.

Overdose Toxicity

The primary driver for the withdrawal of **co-proxamol** was its high fatal toxicity index (FTI), a measure that relates the number of deaths from a drug to the number of prescriptions. Even small overdoses of **co-proxamol** can be fatal due to the cardiotoxic and respiratory depressant effects of dextropropoxyphene, which are not readily reversed by naloxone.[2][4]

Analgesic	Metric	Value	Interpretation
Co-proxamol	Fatal Toxicity Index (FTI) Ratio	~10x higher than co-codamol or co-dydramol	An overdose involving co-proxamol was found to be approximately 10 times more likely to be fatal than an overdose of other paracetamol-opioid combinations.
Co-proxamol	Case Fatality Odds Ratio (vs. Paracetamol)	Significantly higher (far exceeded other analgesics)[8]	The likelihood of a fatal outcome from an overdose of co-proxamol was substantially greater than for paracetamol and other common analgesics.
Dihydrocodeine	Case Fatality Odds Ratio (vs. Paracetamol)[8]	12.81 (95% CI: 10.19–16.12)	Dihydrocodeine also presents a significantly elevated risk in overdose compared to paracetamol.
Tramadol	Case Fatality Odds Ratio (vs. Paracetamol)[8]	4.05 (95% CI: 3.38–4.85)	Tramadol has a notably higher case fatality rate in overdose than paracetamol.
Codeine	Case Fatality Odds Ratio (vs. Paracetamol)[8]	2.21 (95% CI: 1.81–2.70)	Codeine is more than twice as likely as paracetamol to result in a fatal overdose.

Table 2: Comparative Overdose Toxicity. Data from observational studies and analyses of national statistics on prescriptions and mortality.

Experimental Protocols

To provide context to the data presented, this section outlines the typical methodologies used in the key experiments and studies that informed the risk-benefit assessment of **co-proxamol**.

Protocol 1: Assessment of Analgesic Efficacy (Systematic Review & Meta-Analysis)

This protocol describes the methodology for a systematic review comparing the efficacy of **co-proxamol** to paracetamol alone, based on the approach used by Zhang and Li Wan Po (1996). [\[6\]](#)

- Objective: To evaluate the comparative analgesic efficacy and tolerability of a paracetamol-dextropropoxyphene combination versus paracetamol alone.
- Study Selection:
 - Data Sources: A comprehensive search of medical databases (e.g., MEDLINE, EMBASE) is conducted.
 - Inclusion Criteria: Randomized controlled trials (RCTs) comparing **co-proxamol**, paracetamol, and placebo in patients with acute or chronic pain (e.g., postsurgical, arthritis).
- Data Extraction: Two independent reviewers extract data from the selected trials on study design, patient population, interventions (dosages), and outcomes.
- Outcome Measures:
 - Primary: Pain intensity difference (e.g., using a Visual Analogue Scale), and the proportion of patients achieving at least 50% pain relief.
 - Secondary: Incidence and type of adverse effects (e.g., dizziness, drowsiness, nausea).
- Data Synthesis (Meta-analysis):

- For continuous data (pain intensity), a weighted mean difference is calculated.
- For dichotomous data (proportion of responders), a risk ratio or odds ratio is calculated.
- A random-effects model is used to pool data if significant heterogeneity between studies is detected. The Number Needed to Treat (NNT) is often calculated for clinical interpretation.

Protocol 2: Assessment of Fatal Toxicity (Observational Cohort Study)

This protocol outlines a typical observational study design used to calculate and compare the Fatal Toxicity Index (FTI) of different analgesics.

- Objective: To quantify and compare the risk of death from overdose for **co-proxamol** and other commonly prescribed analgesics.
- Data Sources:
 - Prescription Data: National or regional databases (e.g., NHS Prescription Cost Analysis in the UK) are used to determine the volume of prescriptions for each analgesic over a defined period.
 - Mortality Data: National mortality statistics (e.g., from the Office for National Statistics in the UK) are used to identify all deaths where a specific analgesic was mentioned as the cause or a contributing factor.
- Study Population: All individuals who were prescribed the analgesics of interest within a specific geographical area and time frame.
- Exposure: The number of prescriptions issued for each drug.
- Outcome: The number of deaths recorded from overdose (intentional or accidental) involving each drug.
- Data Analysis:

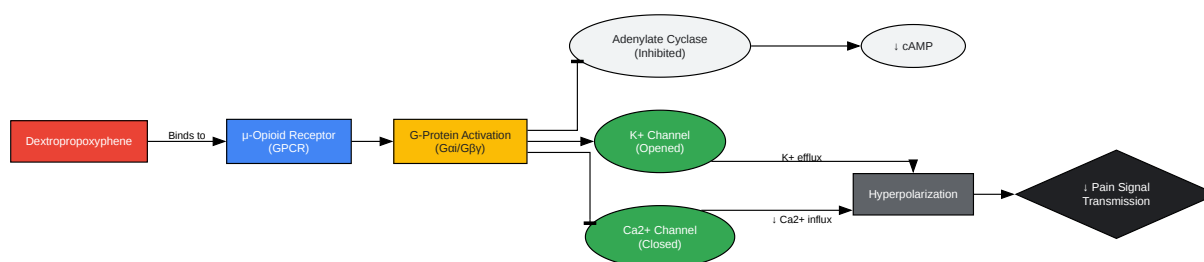
- The Fatal Toxicity Index (FTI) is calculated for each drug by dividing the number of fatal poisonings by the number of prescriptions (often expressed per million prescriptions).
- Statistical models (e.g., Poisson regression) may be used to compare the FTIs of different drugs while adjusting for potential confounders. The results are often presented as a ratio of FTIs.

Mechanism of Action & Signaling Pathways

The pharmacological effects of **co-proxamol** are a result of the distinct mechanisms of its two components.

Dextropropoxyphene: Opioid Agonist

Dextropropoxyphene is a weak opioid that acts as an agonist at the mu (μ)-opioid receptors in the central nervous system.[1] This binding mimics the effect of endogenous endorphins, leading to a reduction in the perception of pain. The activation of these G-protein coupled receptors inhibits adenylate cyclase, which in turn reduces intracellular cAMP levels, closes N-type voltage-gated calcium channels, and opens calcium-dependent inwardly rectifying potassium channels.[1] This leads to hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals.[1]

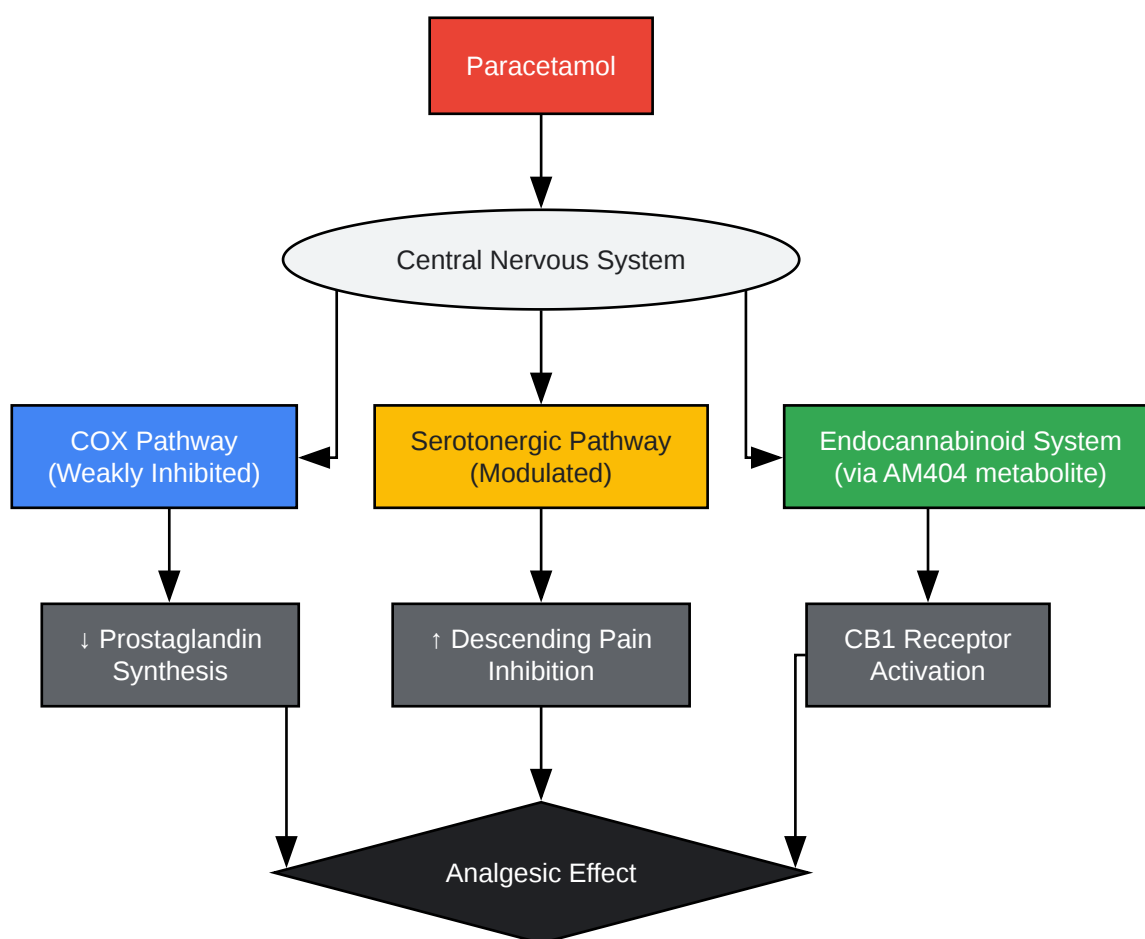


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Caption: Dextropropoxyphene's mechanism via μ -opioid receptor agonism.

Paracetamol: A Complex Mechanism

The exact mechanism of paracetamol (acetaminophen) is not fully elucidated but is understood to be multifactorial, acting primarily within the central nervous system. It is a weak inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, in the CNS, which reduces prostaglandin synthesis.[1] Other proposed mechanisms include the modulation of the endogenous cannabinoid system via its metabolite AM404, and interaction with serotonergic descending inhibitory pain pathways.[9]

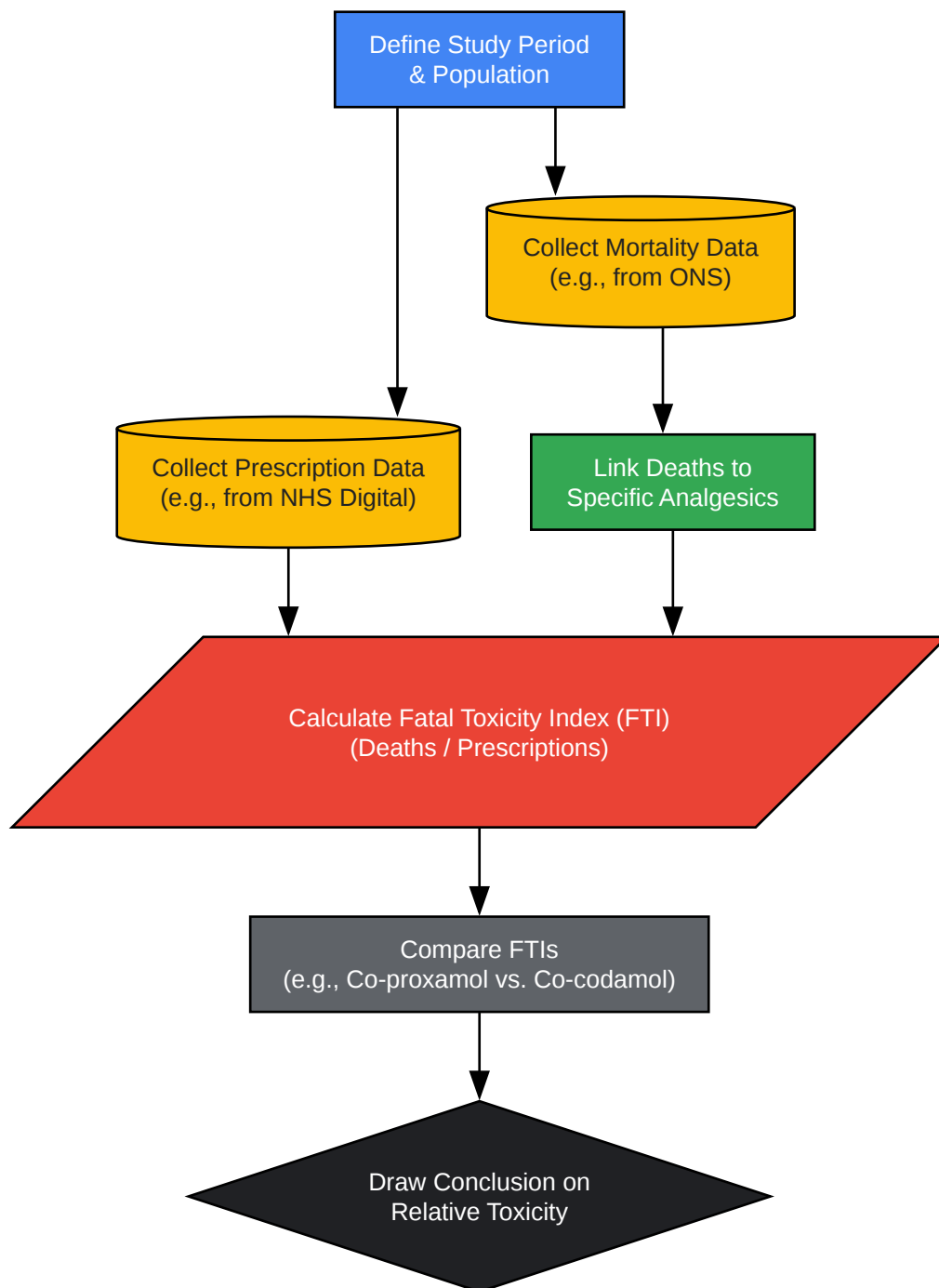


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Caption: Proposed multi-pathway mechanism of action for Paracetamol.

Logical Workflow: Comparative Toxicity Assessment

The decision to withdraw **co-proxamol** was heavily based on observational data. The following diagram illustrates the logical workflow for a study comparing the fatal toxicity of different analgesics.



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Caption: Workflow for an observational study on analgesic fatal toxicity.

Conclusion and Future Perspective

The history of **co-proxamol** serves as a critical case study in pharmacovigilance and the dynamic nature of risk-benefit assessment. The initial benefit perceived for patients with mild to moderate pain was ultimately overshadowed by robust evidence of its limited additional efficacy over paracetamol alone and its unacceptably high toxicity in overdose.[4][5][6] Data clearly demonstrated that the addition of dextropropoxyphene introduced a significant risk of fatal overdose for a negligible therapeutic gain.[6][8] The successful withdrawal of **co-proxamol** in the UK, which led to a significant reduction in drug-related suicides without a compensatory increase in deaths from other analgesics, underscores the importance of post-market surveillance and regulatory action in protecting public health.[10] For drug development professionals, this case highlights the imperative to demonstrate not only the efficacy of individual components in a combination product but also a favorable safety profile of the combination itself, particularly concerning overdose toxicity.

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